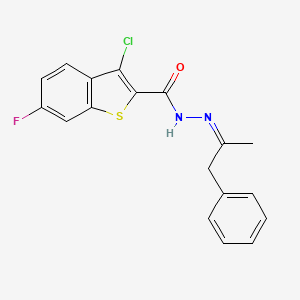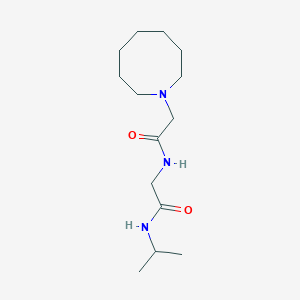![molecular formula C19H16N2O3 B5328243 N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide](/img/structure/B5328243.png)
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide, also known as HIOC, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. HIOC has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide has been shown to exert its effects through various mechanisms, including the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. This compound has also been shown to inhibit the activity of various kinases, including mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K), which are involved in cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to reduce oxidative stress and inflammation, which are involved in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide has several advantages for lab experiments, including its ability to inhibit various enzymes and signaling pathways, its potential neuroprotective effects, and its anti-inflammatory effects. However, this compound also has limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the investigation of its potential toxicity and side effects. Additionally, the development of this compound analogs with improved solubility and potency may also be an area of future research.
In conclusion, this compound is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound may lead to the development of new treatments for various diseases and conditions.
Synthesemethoden
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide can be synthesized using a multistep process that involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate to form 2-nitrobenzylmalonic acid. The acid is then converted to its corresponding acid chloride using thionyl chloride, which is then reacted with N-methylisoquinoline-5-carboxamide in the presence of triethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation. Inflammation has been shown to play a role in various diseases, and this compound has been studied for its anti-inflammatory effects.
Eigenschaften
IUPAC Name |
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-21(12-18(23)13-5-7-15(22)8-6-13)19(24)17-4-2-3-14-11-20-10-9-16(14)17/h2-11,22H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFMDWTZTGVHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)C1=CC=C(C=C1)O)C(=O)C2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5328162.png)
![3-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5328166.png)
![N-[2-(dimethylamino)ethyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5328167.png)
![ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5328174.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5328181.png)

![1-{1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5328197.png)
![3-(3-methoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5328198.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methoxyethyl)acetamide](/img/structure/B5328199.png)
![4-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5,6,7,8-tetrahydroquinazoline](/img/structure/B5328212.png)

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-hydroxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5328227.png)
![4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328239.png)
![2-(1H-indol-3-yl)-1-{[2-(3-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline](/img/structure/B5328242.png)